methyl (3S)-3-methylhexanoate
Description
Methyl (3S)-3-methylhexanoate is a chiral ester characterized by a hexanoic acid backbone substituted with a methyl group at the third carbon in the (S)-configuration, esterified with methanol. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol. This compound is notable for its stereochemical specificity, which influences its physicochemical properties and applications in organic synthesis, fragrances, and pharmaceuticals.
Properties
CAS No. |
116169-10-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl (3S)-3-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
VPROXMOZLPCRJN-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H](C)CC(=O)OC |
Canonical SMILES |
CCCC(C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (3S)-3-methylhexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: (3S)-3-methylhexanoic acid or corresponding ketones.
Reduction: (3S)-3-methylhexanol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl (3S)-3-methylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its stereochemistry makes it valuable in asymmetric synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It also serves as a model compound in pharmacokinetic studies to understand ester metabolism.
Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl (3S)-3-methylhexanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of tetrahedral intermediates, which then collapse to yield the final products. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Structural and Functional Group Analogues
Methyl Decanoate (CAS 110-42-9)
- Molecular Formula : C₁₁H₂₂O₂
- Molecular Weight : 186.29 g/mol
- Structure: Straight-chain methyl ester of decanoic acid.
- Key Differences: Lacks branching and chirality, leading to lower steric hindrance and higher volatility compared to methyl (3S)-3-methylhexanoate. Used in biodiesel and flavor industries due to its linear structure .
Linalyl 3-Methylhexanoate
- Molecular Formula : C₁₇H₃₀O₂
- Molecular Weight : 266.42 g/mol
- Structure : Branched ester with a linalool-derived alcohol moiety.
- Key Differences: Bulkier terpene alcohol group increases hydrophobicity and reduces reactivity. Found in essential oils and fragrance formulations, whereas this compound’s smaller size favors synthetic versatility .
(S)-3-Amino-5-Methylhexanoate Derivatives
- Key Differences: Amino substitution introduces polarity and basicity, enabling pharmaceutical applications (e.g., drug intermediates). This compound lacks amino functionality, limiting its direct biological activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Chirality | Applications |
|---|---|---|---|---|---|
| This compound | 144.21 | ~180–190 (est.) | Low | Yes (S) | Fragrances, chiral synthesis |
| Methyl Decanoate | 186.29 | 224 | Insoluble | No | Biodiesel, flavors |
| Linalyl 3-Methylhexanoate | 266.42 | >250 | Insoluble | No | Perfumes, cosmetics |
Note: Boiling points estimated from homologous series due to lack of direct data .
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